2-(Allylthio)nicotinic acid
Overview
Description
Nicotinic acid and its derivatives, including 2-(Allylthio)nicotinic acid, are widely found in plants and animals, playing crucial roles in various biological processes and industrial applications. These compounds are extensively researched for their potential uses in agriculture, medicine, and materials science due to their versatile chemical properties and biological activities (Lisicki, Nowak, & Orlińska, 2022).
Synthesis Analysis
The synthesis of nicotinic acid derivatives, including 2-(Allylthio)nicotinic acid, often involves the sulfhydrylation of starting materials like 2-chloronicotinic acid followed by reactions with various chlorides. For instance, the synthesis of 2-thiobenzyl nicotinic acid, a closely related compound, starts from 2-chloronicotinic acid and proceeds through sulfhydrylation with thiourea, demonstrating the synthetic versatility of nicotinic acid derivatives (Pan Wei, 2012).
Molecular Structure Analysis
Nicotinic acid derivatives, including 2-(Allylthio)nicotinic acid, exhibit diverse molecular structures that significantly influence their chemical reactivity and biological activities. The molecular structures and properties of these compounds can be analyzed through spectroscopic methods and computational studies, providing insights into their reactivity and potential applications (H. Gökce & S. Bahçelī, 2013).
Chemical Reactions and Properties
Nicotinic acid derivatives participate in various chemical reactions, reflecting their broad utility in synthetic chemistry. For example, the synthesis of 2-(arylamino)nicotinic acids via hydrothermal reactions illustrates the diverse reactivity of these compounds under different conditions, enabling the production of compounds with targeted biological activities (Zhenghua Li et al., 2012).
Scientific Research Applications
Medicinal Applications:
- Nicotinic acid has been used as a lipid-lowering drug for nearly 50 years, showing primary action in decreasing lipolysis in adipose tissue and lowering free fatty acid and triglyceride plasma levels. It involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G-protein-coupled receptor, PUMA-G/HM74 in humans (Tunaru et al., 2003).
- Nicotinic acid has been clinically used for over 40 years in the treatment of dyslipidemia, leading to a normalization of cardiovascular risk factors, such as an elevation of high-density lipoprotein and a reduction in mortality. The discovery of HM74A as a molecular target for nicotinic acid has opened avenues for the development of new drugs to treat dyslipidemia (Wise et al., 2003).
- Nicotinic acid inhibits the progression of atherosclerosis in mice, indicating that it may reduce atherosclerosis independently of its lipid-modifying effects through the activation of GPR109A on immune cells (Lukasova et al., 2011).
Environmental Applications:
- An ion-imprinted polymer based on 2-(Allylmercapto) nicotinic acid (ANA), a derivative of 2-(Allylthio)nicotinic acid, demonstrates strong coordinating ability with nickel ions. This material has shown high efficiency in selectively removing Ni(II) from aqueous solutions, indicating its potential for environmental remediation (Long et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-prop-2-enylsulfanylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h2-5H,1,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBMXXMQUGZNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365246 | |
Record name | 2-(allylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylthio)nicotinic acid | |
CAS RN |
175135-25-8 | |
Record name | 2-(allylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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